molecular formula C8H13ClN2O2 B1149481 Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride CAS No. 126596-25-6

Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride

Cat. No.: B1149481
CAS No.: 126596-25-6
M. Wt: 204.65402
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Description

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is a chemical compound with the molecular formula C8H12N2O2·2HClThis compound is typically found as a white to light yellow powder or crystal and is known for its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .

Scientific Research Applications

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride
  • 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride
  • 2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Uniqueness

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is unique due to its specific functional groups and reactivity. The presence of both hydroxy and amino groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. Its dihydrochloride form enhances its solubility and stability, which is advantageous for various applications .

Properties

CAS No.

126596-25-6

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65402

Synonyms

Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride

Origin of Product

United States

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